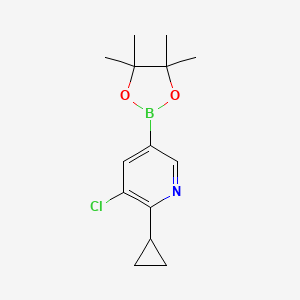

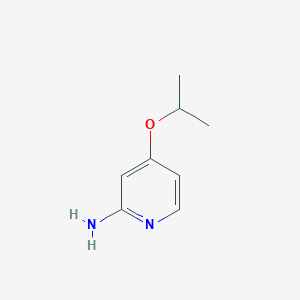

4-Isopropoxypyridin-2-amine

Overview

Description

4-Isopropoxypyridin-2-amine is a chemical compound with the formula C8H12N2O . It has a molecular weight of 152.1937 g/mol .

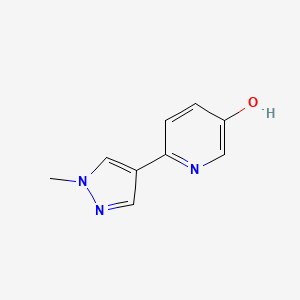

Molecular Structure Analysis

The molecular structure of 4-Isopropoxypyridin-2-amine consists of a pyridine ring with an isopropoxy group at the 4-position and an amine group at the 2-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Synthesis of Pyrimidine Derivatives

4-Isopropoxypyridin-2-amine: serves as a precursor in the synthesis of pyrimidine derivatives. These compounds have a wide range of pharmacological effects, including anti-inflammatory properties. The synthesis process often involves the formation of pyrimidine rings, where 4-Isopropoxypyridin-2-amine can contribute to the structural framework .

Anti-Inflammatory Drug Development

Research has shown that pyrimidine derivatives, for which 4-Isopropoxypyridin-2-amine can be a starting material, exhibit potent anti-inflammatory effects. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Dendrimer Synthesis

Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and materials science. 4-Isopropoxypyridin-2-amine can be utilized in the creation of poly-aliphatic amine dendrimers, contributing to the diversity of functional groups on the dendrimer surface .

Catalysis

In catalytic processes, 4-Isopropoxypyridin-2-amine can be used to synthesize catalysts or as a ligand that binds to metals, forming complexes that facilitate various chemical reactions. This application is crucial in the development of environmentally friendly and efficient industrial processes .

Material Science

The compound’s ability to interact with various materials makes it valuable in the field of material science. It can be used to modify surface properties or as a building block for creating new materials with desired characteristics .

Large-Scale Synthesis and Recovery

4-Isopropoxypyridin-2-amine has been validated for use in large-scale synthesis processes. Its role in the high recovery of catalysts demonstrates its efficiency and practicality in industrial applications, making it an essential component in the synthesis of complex organic molecules .

Safety and Hazards

The safety data sheet for 4-Isopropoxypyridin-2-amine indicates several safety precautions. These include keeping the compound away from heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

4-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHKMXFMZNUEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxypyridin-2-amine | |

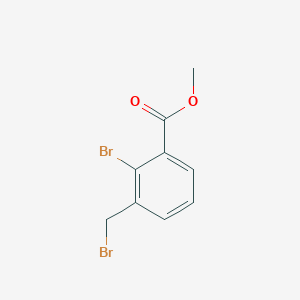

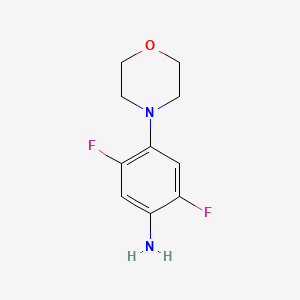

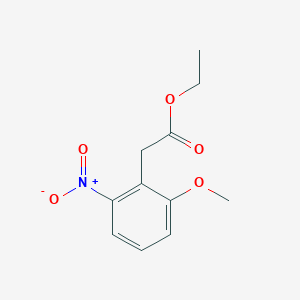

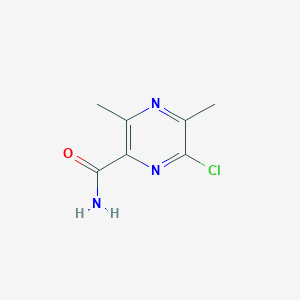

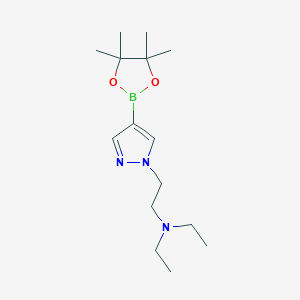

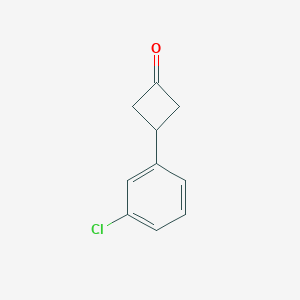

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)